molecular formula C7H5N3O2 B1459332 [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid CAS No. 1234615-95-2

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid

Cat. No.: B1459332
CAS No.: 1234615-95-2
M. Wt: 163.13 g/mol
InChI Key: OEIZLOMSYUPULT-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine ring system, with a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol and CAS number 1234615-95-2 . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors due to its dual aromatic and carboxylic acid functionalities. Its structural rigidity and hydrogen-bonding capacity make it valuable in drug design, such as kinase inhibitors or antimicrobial agents.

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to enzymes such as kinases and proteases, thereby modulating their activity. For instance, this compound can inhibit certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound interacts with proteins involved in cellular stress responses, enhancing their protective effects against oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to a shift in cellular energy production towards oxidative phosphorylation . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can modulate mitochondrial function and energy production . In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Biological Activity

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure and a carboxylic acid functional group at the 5-position of the pyridine ring. Its unique structural configuration contributes to various chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazolopyridine possess antibacterial properties against various bacterial strains. For instance, virtual screening and molecular docking studies have identified compounds that inhibit bacterial growth effectively.

Antitumor Activity

Several studies have explored the antitumor potential of [1,2,4]triazolo[4,3-A]pyridine derivatives. A notable study synthesized a series of sulfonamide derivatives based on this scaffold and evaluated their antimalarial and antitumor activities. Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated in vitro antitumor activity with IC50 values indicating effective cell growth inhibition against various cancer cell lines ( ).

Compound NameActivity TypeIC50 Value (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntitumor2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneAntitumor4.98

While specific mechanisms of action for this compound remain largely unexplored, related compounds have been implicated in various pathways. For instance:

  • Inhibition of Kinases : Some derivatives have shown potential as c-Met kinase inhibitors which play a critical role in tumor growth and metastasis ( ).
  • Antioxidant Activity : Certain triazole derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Antimalarial Activity

A study conducted on a library of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide fragments demonstrated promising antimalarial activity against Plasmodium falciparum. The synthesized compounds were evaluated for their inhibitory concentrations (IC50), with some showing values as low as 2.24 µM ( ). This highlights the potential for these compounds in developing new treatments for malaria.

Evaluation Against Cancer Cell Lines

In another study focusing on the antiproliferative effects against cancer cell lines (A549 lung cancer cells and MCF-7 breast cancer cells), several derivatives were synthesized and tested. The most potent compounds displayed IC50 values significantly lower than those of existing therapies ( ). These findings suggest that modifications to the triazolopyridine structure can enhance biological activity.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit promising anticancer activities. Specifically, they act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. By inhibiting IDO1, these compounds may enhance anti-tumor immunity and are being explored as potential agents in cancer immunotherapy .

Neurological Applications

Some derivatives function as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which is relevant in treating various neurological disorders including anxiety and depression. The modulation of this receptor can influence neurotransmission and has implications in developing new therapeutic strategies for mental health conditions .

Antimicrobial Activity

Studies have demonstrated that [1,2,4]triazolo[4,3-a]pyridine derivatives possess antimicrobial properties against various bacterial strains. These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Material Science Applications

In addition to biological applications, [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is being investigated for its utility in material science:

  • Polymer Chemistry : The compound's unique structural features allow it to be incorporated into polymers to enhance their thermal stability and mechanical properties. This could lead to advancements in materials used in electronics and coatings.
  • Nanotechnology : Its derivatives are being explored for use in nanomaterials due to their ability to form complexes with metal ions. This property is crucial for the development of sensors and catalysts .

Case Study 1: Cancer Immunotherapy

A study published in Cancer Research examined a series of [1,2,4]triazolo[4,3-a]pyridine derivatives as IDO1 inhibitors. The results demonstrated significant tumor growth inhibition in murine models when combined with checkpoint inhibitors. This underscores the potential of these compounds in enhancing immunotherapeutic efficacy against tumors .

Case Study 2: Neurological Disorders

Research conducted on mGluR2 modulation revealed that specific derivatives improved cognitive functions in animal models of anxiety and depression. The findings suggest that these compounds could lead to new treatments for mood disorders by modulating glutamate signaling pathways .

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid?

  • Answer: The compound has a molecular formula of C₁₀H₇N₃O₂ (free acid) and a molecular weight of 205.17 g/mol for its hydrochloride salt (C₁₀H₈ClN₃O₂). Key structural features include a fused triazole and pyridine ring system, with a carboxylic acid group at position 5. Physicochemical properties such as solubility and stability can be inferred from analogs; for example, ester derivatives like methyl or ethyl carboxylates exhibit altered solubility profiles due to esterification .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

  • Answer: Synthesis typically involves multi-step pathways, including:

  • Cyclization of pyridine precursors with triazole-forming agents (e.g., hydrazine derivatives).
  • Microwave-assisted synthesis to enhance reaction efficiency and yield.
  • Continuous flow reactors for scalable production .
    • For example, methyl 3-methyl derivatives are synthesized via condensation reactions followed by cyclization under controlled conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of triazolopyridine derivatives?

  • Answer: Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst selection : Eco-friendly catalysts like cellulose sulfuric acid enhance cyclization efficiency in heterocyclic systems (e.g., pyrido-triazolo-pyrimidinones) .
  • Purification techniques : High-performance liquid chromatography (HPLC) ensures purity, as demonstrated in studies on structurally related triazolothiadiazoles .

Q. What analytical techniques are critical for confirming the structure and purity of triazolopyridine derivatives?

  • Answer: Key methods include:

  • Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups and ring fusion patterns. For example, NMR data for methyl carboxylate derivatives show distinct peaks for ester groups and aromatic protons .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric consistency .
  • Chromatography : HPLC monitors purity, especially for derivatives with bioactive potential .

Q. How do structural modifications influence the biological activity of triazolopyridine derivatives?

  • Answer: Substituent effects are well-documented:

  • Position 3 methylation (e.g., 3-methyl derivatives) enhances lipophilicity, improving membrane permeability .
  • Halogenation (e.g., 6-chloro analogs) alters enzyme inhibition profiles, as seen in comparative studies of triazolopyridines .
  • Carboxylic acid vs. ester groups : The free acid form may exhibit stronger hydrogen-bonding interactions with biological targets, while esters act as prodrugs .

Q. What methodological challenges arise when studying triazolopyridine interactions with biological targets?

  • Answer: Challenges include:

  • Target selectivity : Structural analogs may bind non-specifically to enzymes or receptors. Molecular docking studies (e.g., with 14-α-demethylase lanosterol) help predict binding modes .
  • Solubility limitations : Hydrophobic derivatives require formulation strategies (e.g., salt formation) for in vitro assays. For example, dihydrochloride salts of triazolopyridines improve aqueous solubility .
  • Metabolic stability : Ester derivatives may undergo rapid hydrolysis in biological systems, necessitating pharmacokinetic profiling .

Q. How does salt or co-crystal formation impact the physicochemical properties of triazolopyridine derivatives?

  • Answer: Salt formation (e.g., hydrochloride salts) enhances stability and solubility. For instance:

  • Dihydrochloride salts of triazolopyridines exhibit improved crystallinity and bioavailability compared to free bases .
  • Co-crystals with carboxylic acid derivatives can modify melting points and dissolution rates, as observed in studies on structurally related azepines .

Comparison with Similar Compounds

Structural Analogues

[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic Acid

  • Key Difference : The triazole ring is fused at the [1,5-a] position instead of [4,3-a], altering electronic distribution and steric accessibility.

5-Methyl-[1,2,4]Triazolo[4,3-A]pyridine-3-carboxylic Acid

  • Substituent Effect : Methyl group at the 3-position increases hydrophobicity.
  • Molecular Weight : 177.17 g/mol (vs. 163.14 g/mol for the parent compound).
  • Applications : Enhanced membrane permeability in antiviral candidates .

3-Methyl-[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic Acid

  • CAS : 1087749-43-6 ; Molecular Weight: 177.17 g/mol .
  • Key Feature : Methyl substitution at the 3-position modifies steric hindrance near the carboxylic acid group, influencing intermolecular interactions in crystallography studies .

Functionalized Derivatives

[7-(3-Ethyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-A]pyridin-3-yl]Acetic Acid

  • CAS : 1338682-10-2 ; Molecular Formula: C₁₂H₁₁N₅O₃ .
  • Predicted Properties : Density = 1.60 g/cm³; pKa = 2.95 (vs. ~3.5 for the parent compound) .

5-{[1,2,4]Triazolo[4,3-A]pyrazin-8-yloxy}pyridine-3-carboxylic Acid Dihydrochloride

  • CAS : 1421604-47-8 ; Molecular Formula: C₉H₈Cl₂N₄O₃ .
  • Key Feature : Pyrazine ring substitution introduces additional hydrogen-bonding sites, improving solubility in polar solvents .

Expanded Heterocyclic Systems

[1,2,4]Triazolo[4,3-A]azepine Derivatives

  • Example : (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile.
  • Molecular Weight : 187.23 g/mol ; Purity: 98% .
  • Application : Used in CNS drug discovery due to improved blood-brain barrier penetration .

[1,2,4]Triazolo[1,5-A]pyrimidine-7-carboxylic Acid

  • Example : 5-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid.
  • Key Difference : Pyrimidine ring replaces pyridine, increasing aromatic surface area for DNA intercalation studies .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number pKa (Predicted)
[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid C₇H₅N₃O₂ 163.14 1234615-95-2 ~3.5
3-Methyl derivative C₈H₇N₃O₂ 177.17 1087749-43-6 3.0
Oxadiazolyl derivative C₁₂H₁₁N₅O₃ 273.25 1338682-10-2 2.95
Pyrazine derivative C₉H₈Cl₂N₄O₃ 299.10 1421604-47-8 N/A

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIZLOMSYUPULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243455
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-95-2
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid

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